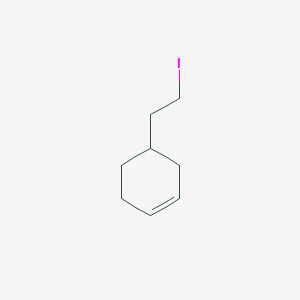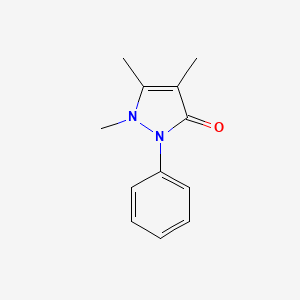
3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- is a heterocyclic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in pharmaceutical and chemical industries. This compound is characterized by a five-membered ring containing two nitrogen atoms and a ketone group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly process. The reaction mechanism involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazolone ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of phenyl hydrazine and ethyl acetoacetate as starting materials is common, and the reaction is typically carried out at temperatures ranging from 0-78°C for 1-16 hours. The yields of the product can range from 66-100%, depending on the specific reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolones.
Substitution: The compound can undergo substitution reactions at the phenyl ring or the pyrazolone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various pyrazole and pyrazolone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- involves its ability to scavenge free radicals and inhibit lipid peroxidation. The compound interacts with reactive oxygen species, preventing oxidative damage to cells and tissues. This antioxidant activity is particularly important in protecting the brain from ischemic damage .
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
3-Amino-1-phenyl-2-pyrazolin-5-one: Used as a raw material for the synthesis of other organic compounds and as a hair conditioner.
Uniqueness: 3-Pyrazolin-5-one, 1-phenyl-2,3,4-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
5677-84-9 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1,4,5-trimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-9-10(2)13(3)14(12(9)15)11-7-5-4-6-8-11/h4-8H,1-3H3 |
InChI Key |
QICABJKBSHCINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



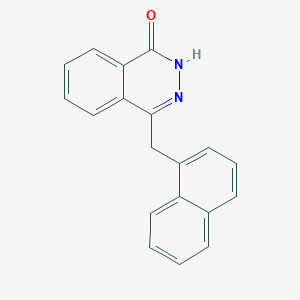
![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
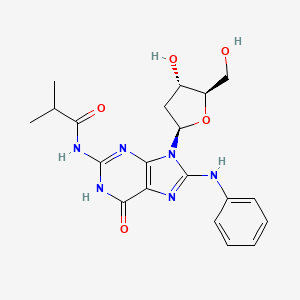
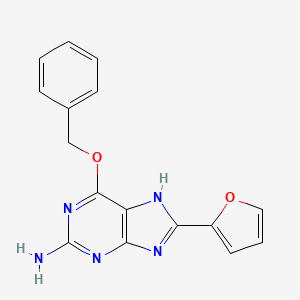
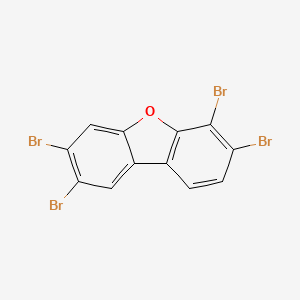
![9-Methyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazol-9-ium chloride](/img/structure/B12899435.png)
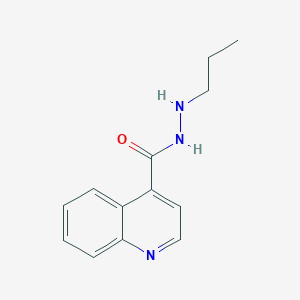
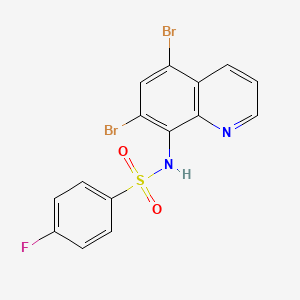
![2,6,8-Trimethyl-4-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12899456.png)
![2-(4-Bromophenyl)-1-propylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12899460.png)
![[4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid](/img/structure/B12899466.png)
